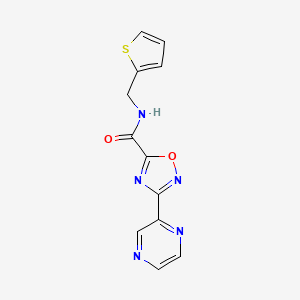
3-(pyrazin-2-yl)-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(pyrazin-2-yl)-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide" is a derivative of pyrazine and thiophene, which are heterocyclic compounds. The pyrazine moiety is known for its role in various biological activities, and the thiophene ring is often incorporated into drug molecules due to its electronic properties. The oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, is also a common feature in medicinal chemistry due to its bioisosteric resemblance to amide groups and its ability to improve pharmacokinetic properties.
Synthesis Analysis
The synthesis of related pyrazine and thiophene derivatives has been reported in the literature. For instance, a pyrazine derivative was synthesized through the reaction between an amino-benzothiazole and pyrazine-2-carboxylic acid . Similarly, pyrazole derivatives containing a thiophene ring have been synthesized and characterized by various spectroscopic techniques, including NMR, mass spectra, and FT-IR . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography, which provides detailed information about the dihedral angles between rings and the overall conformation of the molecules . The twisted conformation between the pyrazole and thiophene rings is a common feature, which could influence the biological activity of these compounds. The molecular geometries and electronic structures have also been optimized and calculated using ab-initio methods, which are essential for understanding the reactivity and interaction of the compound with biological targets .
Chemical Reactions Analysis
The reactivity of the pyrazine and thiophene moieties in related compounds has been explored through various chemical reactions. For example, the formation of hydrogen bond interactions and the presence of electrophilic and nucleophilic regions on the molecular surface have been identified, which are crucial for the binding of the compound to biological receptors . The solvent effects on the structural parameters have also been studied, indicating the importance of the environment on the reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as thermal stability and solubility, have been investigated. The thermal stability of a pyrazole derivative containing a thiophene ring was found to be up to 190°C . The intermolecular interactions and the stability of the crystal structure have been analyzed using Hirshfeld surface analysis . The nonlinear optical properties, which are relevant for materials science applications, have also been discussed . These properties are important for the development of new drugs and materials based on the "this compound" scaffold.
Scientific Research Applications
Antimycobacterial Activity
Compounds similar to 3-(pyrazin-2-yl)-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide, particularly those with pyridines and pyrazines substituted with 1,2,4-oxadiazole, have shown antimycobacterial activity. These compounds, tested against Mycobacterium tuberculosis, exhibited activities up to 16 times the potency of pyrazinamide, a standard antimycobacterial drug (Gezginci et al., 1998).
Metal-Involved Solvothermal Interconversions
Under solvothermal conditions, derivatives of pyrazine substituted with oxadiazole, like the compound , can undergo reversible conversions in the presence of certain metal salts. This process has been explored for its potential in creating a variety of crystalline materials with interesting supramolecular architectures (Li et al., 2010).
Antiviral Activity
Heterocyclic compounds based on structures similar to this compound have demonstrated promising antiviral activity. Some derivatives have shown significant inhibitory effects against the H5N1 avian influenza virus, suggesting potential applications in antiviral drug development (Flefel et al., 2012).
Antibacterial Activity
Certain analogs with structures related to the compound of interest have exhibited promising antibacterial activity, particularly against strains like Staphylococcus aureus and Bacillus subtilis. These findings highlight the potential of these compounds in developing new antibacterial agents (Palkar et al., 2017).
Insecticidal Activity
Some analogs containing 1,3,4-oxadiazole rings have shown good insecticidal activities against pests like the diamondback moth. This suggests potential applications in pest control and agricultural protection (Qi et al., 2014).
Nonlinear Optical Properties
Derivatives of thiophene-2-carboxamide, a structure related to the compound , have been synthesized and studied for their electronic and nonlinear optical properties. This research highlights potential applications in materials science, particularly in the development of new optoelectronic materials (Ahmad et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-pyrazin-2-yl-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2S/c18-11(15-6-8-2-1-5-20-8)12-16-10(17-19-12)9-7-13-3-4-14-9/h1-5,7H,6H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCZJGJBEHEAAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=NC(=NO2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

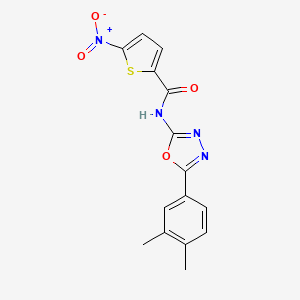

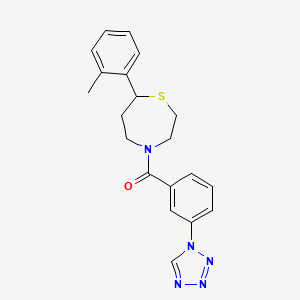

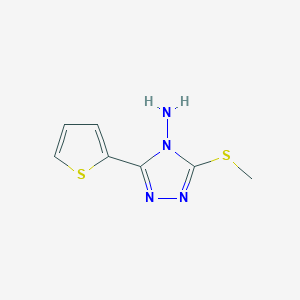
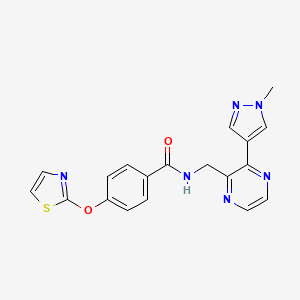

![3-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridazine-4-carboxylic acid](/img/structure/B3012610.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3012614.png)
![N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B3012617.png)

![7-(4-(3-cyclopentylpropanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3012619.png)
![(3-Fluoro-4-methylphenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3012620.png)
